Ethanol, 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-
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Overview
Description
2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol
- 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol
- 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol
Uniqueness
2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific methoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific interactions with biological targets .
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-4-2-12(3-5-13)14(18)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3 |
InChI Key |
IOMLBUXMWDKLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCO |
Origin of Product |
United States |
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